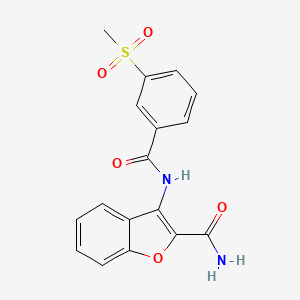

3-(3-(甲基磺酰基)苯甲酰氨基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

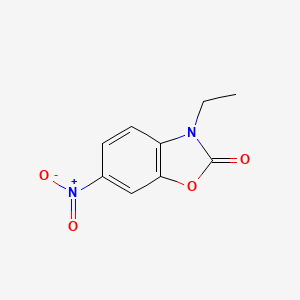

The compound of interest, 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, is a molecule that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring. The presence of the methylsulfonyl group and the benzamido moiety suggests that this compound could have interesting chemical and biological properties. Benzofuran derivatives have been widely studied for their potential pharmacological activities, including antiarrhythmic and ischemic cell death inhibitory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a series of 3-substituted-benzofuran-2-carboxylic esters, which are structurally related to the compound , were synthesized and evaluated for their biological activity . Another relevant synthesis approach is the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions, which provides a method to construct methylsulfonylated benzofurans . Although the exact synthesis of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which can be further modified with various substituents. The methylsulfonyl group is a common substituent that can influence the molecule's electronic properties and its interactions with biological targets. The crystal structure of related compounds, such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, shows that the methylsulfinyl substituent can lie on opposite sides of the benzofuran plane, which may affect the compound's overall shape and reactivity .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The presence of the methylsulfonyl group can make the compound a participant in sulfonylation reactions. The amide group in the benzamido moiety could engage in amide bond formation or cleavage reactions. The papers provided do not detail specific reactions for 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, but insights can be drawn from the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the introduction of a sulfur atom in the benzofuran ring can significantly improve biological activity, as seen in the case of ischemic cell death inhibitors . The crystal structures of related compounds reveal that intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, can stabilize the crystal lattice, which may have implications for the solubility and stability of the compound . The exact physical and chemical properties of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide would need to be determined experimentally.

科学研究应用

分子结构和性质

类似于3-(3-(甲基磺酰基)苯甲酰氨基)苯并呋喃-2-甲酰胺的分子研究通常涉及对其分子结构和性质的考察。例如,具有苯并呋喃单元和甲基硫烷基取代基的化合物已被表征为其晶体结构,展示了氢键和π-π相互作用等分子间相互作用,这对于理解该化合物在不同条件下的行为和稳定性至关重要(Choi 等人,2008),(Choi 等人,2009)。

合成和催化

苯并呋喃衍生物的合成和催化应用具有重要意义。合成方法的创新,例如微波辅助合成,为具有潜在生物活性的苯并呋喃-2-甲酰胺衍生物提供了有效的途径。这些合成方法不仅扩展了苯并呋喃衍生物的化学空间,还提供了对更可持续、更高效的化学过程的见解(Xie 等人,2014)。

生物活性

已对与3-(3-(甲基磺酰基)苯甲酰氨基)苯并呋喃-2-甲酰胺结构相关的化合物进行了各种生物活性的评估。例如,新型苯并呋喃甲酰胺衍生物的合成和生物学评估已证明具有潜在的抗菌、抗炎和抗氧化活性。这些发现强调了苯并呋喃衍生物在开发新型治疗剂中的重要性(Lavanya 等人,2017)。

电生理活性

对苯甲酰胺和磺酰胺的探索,包括具有与3-(3-(甲基磺酰基)苯甲酰氨基)苯并呋喃-2-甲酰胺相似的官能团的分子,导致了具有强效 III 类抗心律失常活性的化合物的发现。此类研究对于开发心律失常的新治疗方案至关重要,突出了这些分子在医学研究中的潜力(Ellingboe 等人,1992)。

作用机制

Target of Action

The primary targets of benzofuran derivatives, such as 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, are often associated with various biological activities. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been identified as potential inhibitors targeting EGFR in lung cancer .

Mode of Action

The mode of action of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is likely related to its interaction with its targets. The compound may bind to its target proteins, leading to changes in their function. For example, benzofuran-1,2,3-triazole hybrids have been shown to interact with the EGFR receptor, forming stable interactions with the active site of the receptor .

Biochemical Pathways

The biochemical pathways affected by 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide are likely to be diverse, given the broad range of biological activities associated with benzofuran derivatives . .

Pharmacokinetics

In silico adme studies on benzofuran-1,2,3-triazole hybrids suggest that these compounds have good pharmacokinetic and safety profiles .

Result of Action

The molecular and cellular effects of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide’s action would depend on its specific targets and mode of action. Given the diverse biological activities of benzofuran derivatives, the effects could range from anti-tumor to anti-viral activities .

安全和危害

The compound “3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is intended for research use only and not for human or veterinary use.

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

属性

IUPAC Name |

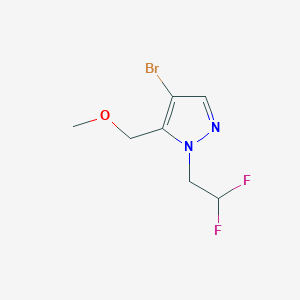

3-[(3-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYENCAFYAKZERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)